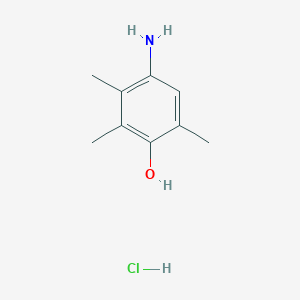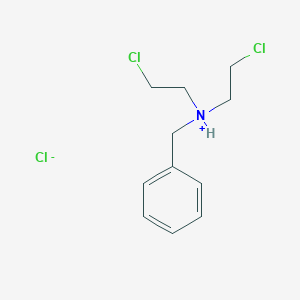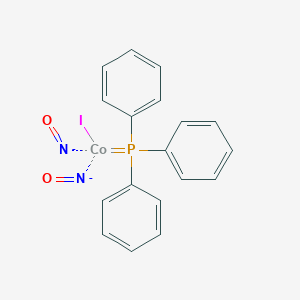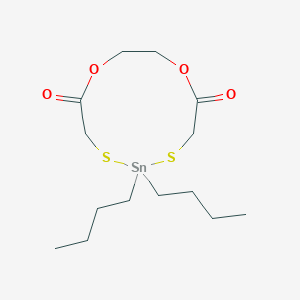
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- is a chemical compound that belongs to the family of organotin compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including material science, environmental science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- is not well understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- exhibits anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- in lab experiments include its high purity and stability, as well as its potential as a versatile precursor for the synthesis of organotin polymers and copolymers. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the potential use of the compound as a biocide and fungicide in agriculture and other industries warrants further investigation.
Métodos De Síntesis
The synthesis of 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- can be achieved by the reaction of dibutyltin oxide with 1,4-dioxane-2,5-dithiol and 2,2'-dipyridyldisulfide in the presence of a base. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- has been extensively studied for its potential applications in various fields. In material science, it has been used as a precursor for the synthesis of organotin polymers and copolymers. In environmental science, it has been studied for its potential use as a biocide and fungicide. In medicinal chemistry, it has been investigated for its potential as an anti-cancer and anti-inflammatory agent.
Propiedades
Número CAS |
13468-00-3 |
|---|---|
Nombre del producto |
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- |
Fórmula molecular |
C14H26O4S2Sn |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
OQPYRRNNMIEEPM-UHFFFAOYSA-L |
SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC |
SMILES canónico |
CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-] |
Otros números CAS |
13468-00-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



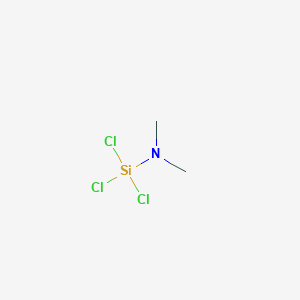
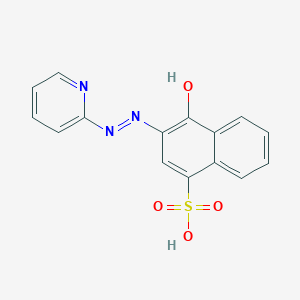
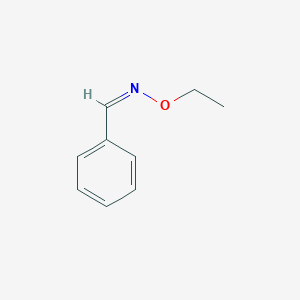
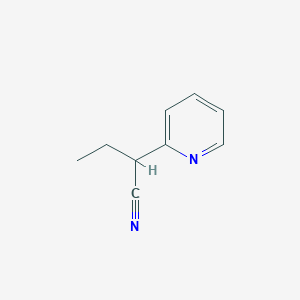
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
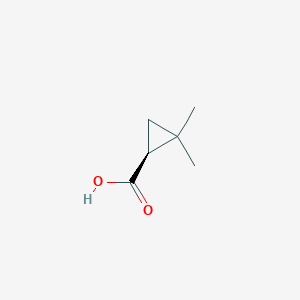
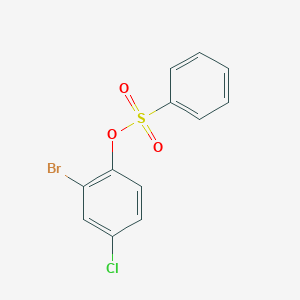
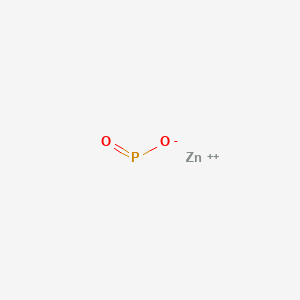
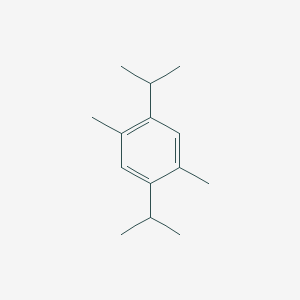
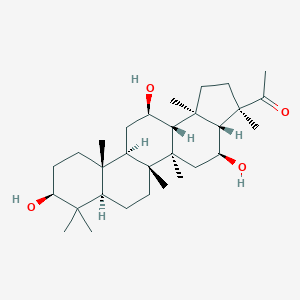
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
